Home > Products > Bioactive Reagents P262 > Mal-PEG4-Val-Cit-PAB-PNP
Mal-PEG4-Val-Cit-PAB-PNP - 2112738-09-5

Mal-PEG4-Val-Cit-PAB-PNP

Catalog Number: EVT-274890
CAS Number: 2112738-09-5
Molecular Formula: C40H53N7O15
Molecular Weight: 871.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mal-PEG4-Val-Cit-PAB-PNP is a linker for Antibody-Drug-Conjugation (ADC). The Val-Cit will specifically be cleaved by catepsin B. Because this enzyme is only present in the lysosome, the ADC payload will only be released in the cell. The Azido group will react with DBCO, BCN or other Alkyne groups through click chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Overview

Mal-PEG4-Val-Cit-PAB-PNP is a cleavable linker compound primarily utilized in the development of antibody-drug conjugates (ADCs). This compound features a maleimide group, which allows it to react with thiol groups, facilitating the conjugation of drugs to antibodies. The Val-Cit sequence is specifically designed to be cleaved by cathepsin B, an enzyme present in lysosomes, ensuring that the drug is released only within targeted cells. This targeted release mechanism enhances the efficacy and safety of therapeutic agents.

Source and Classification

Mal-PEG4-Val-Cit-PAB-PNP is classified as a peptide-based linker compound. It is synthesized using various chemical methodologies and is available from multiple suppliers, including AxisPharm, TargetMol, and MedChemExpress. The compound's Chemical Abstracts Service number is 2112738-09-5, indicating its unique identity in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mal-PEG4-Val-Cit-PAB-PNP involves several key steps:

  1. Coupling Reaction: The initial step includes the coupling of the peptide sequence (Val-Cit) with a polyethylene glycol (PEG) linker. This reaction typically employs coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxysuccinimide to facilitate amide bond formation.
  2. Formation of Maleimide Linker: The maleimide group is introduced to enable thiol-reactivity, critical for linking to antibodies or other biomolecules.
  3. Purification: Following synthesis, the compound undergoes rigorous purification processes, often utilizing high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological applications.
  4. Lyophilization: Finally, the product is lyophilized for stability and ease of storage .
Molecular Structure Analysis

Structure and Data

The molecular formula of Mal-PEG4-Val-Cit-PAB-PNP is C36H55N7O12, with a molecular weight of 777.86 g/mol. The structure comprises:

  • A maleimide moiety for thiol reactivity.
  • A PEG4 linker that enhances solubility and stability.
  • A valine-citrulline peptide sequence that ensures specific cleavage by cathepsin B.

The detailed structural representation can be derived from chemical modeling software or databases that provide 3D visualization capabilities.

Chemical Reactions Analysis

Reactions and Technical Details

Mal-PEG4-Val-Cit-PAB-PNP participates in several chemical reactions:

  1. Cleavage Reaction: The Val-Cit bond can be cleaved by cathepsin B under lysosomal conditions, releasing the attached drug payload specifically within target cells.
  2. Hydrolysis: The compound may undergo hydrolysis of the PNP ester group, leading to the formation of carboxylic acids.
  3. Substitution Reactions: The PNP ester can also react with nucleophiles such as amines or thiols, forming amide or thioester derivatives depending on the nucleophile used .

Common Reagents and Conditions

  • Hydrolysis typically occurs in aqueous buffers at neutral or slightly basic pH.
  • Substitution reactions are conducted in organic solvents like dimethylformamide or dichloromethane, often in the presence of bases such as triethylamine to neutralize by-products.
Mechanism of Action

Process and Data

The mechanism of action for Mal-PEG4-Val-Cit-PAB-PNP involves:

  1. Targeted Delivery: The compound utilizes its maleimide group to selectively bind to thiol groups on antibodies or other targeting molecules.
  2. Enzymatic Cleavage: Once internalized into the target cell, cathepsin B cleaves the Val-Cit bond, releasing the active drug molecule directly at the site where it is needed most.
  3. Enhanced Stability: The PEG linker improves solubility and circulation time in biological systems, facilitating better bioavailability of therapeutic agents .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant Data or Analyses

The stability and reactivity data can vary based on specific formulations and conditions used during synthesis and storage. Analytical techniques such as mass spectrometry and NMR spectroscopy are often employed to confirm structure and purity .

Applications

Scientific Uses

Mal-PEG4-Val-Cit-PAB-PNP has extensive applications in scientific research:

  1. Antibody-Drug Conjugates: Utilized in constructing ADCs that deliver cytotoxic drugs directly to cancer cells while minimizing systemic toxicity.
  2. Drug Delivery Systems: Enhances solubility and stability of therapeutic agents, improving bioavailability.
  3. Diagnostics: Serves as a linker in developing diagnostic probes for imaging agents used in various medical applications .
Introduction to Mal-PEG4-Val-Cit-PAB-PNP

Definition and Structural Composition of Mal-PEG4-Val-Cit-PAB-PNP

Mal-PEG4-Val-Cit-PAB-PNP (CAS 2112738-09-5) is a heterobifunctional cleavable linker with a molecular weight of 871.89 g/mol and the chemical formula C₄₀H₅₃N₇O₁₅. Its structure comprises five distinct functional domains, each contributing specific biochemical properties essential for effective ADC functionality [1] [6] [10].

The maleimide (Mal) group at the terminal position provides thiol-specific reactivity, enabling efficient conjugation to cysteine residues on antibodies or other carrier proteins. This results in stable thioether bonds that remain intact during systemic circulation but allow intracellular release upon linker cleavage [6] [10].

The PEG4 spacer (tetraethylene glycol) consists of four repeating ethylene oxide units (-CH₂CH₂O-)₄, creating a hydrophilic polymer chain. This domain significantly enhances the aqueous solubility of the entire conjugate, reducing aggregation and improving pharmacokinetic behavior. The flexible PEG chain extends the distance between the antibody and payload, minimizing steric interference with antigen binding [1] [4].

The Val-Cit dipeptide (valine-citrulline) serves as a protease-sensitive cleavage site. This sequence is specifically recognized and hydrolyzed by cathepsin B, a lysosomal protease overexpressed in tumor cells. The citrulline residue features a ureido group (NH₂-C(=O)-NH-) that enhances stability in circulation while remaining susceptible to enzymatic cleavage intracellularly [2] [6].

The para-aminobenzyl alcohol (PAB) group functions as a self-immolative spacer. Following enzymatic cleavage of the Val-Cit bond, PAB undergoes spontaneous 1,6-elimination, releasing the active payload from the linker. This mechanism ensures efficient drug release without requiring direct enzymatic action on the payload-linker bond [4] [6].

The p-nitrophenyl (PNP) carbonate acts as the reactive handle for payload conjugation. The PNP group serves as an excellent leaving group, facilitating efficient nucleophilic substitution reactions with amine-containing cytotoxic agents (e.g., doxorubicin, MMAE) under mild conditions to form stable carbamate linkages [1] [10].

Table 1: Structural Components of Mal-PEG4-Val-Cit-PAB-PNP [1] [4] [6]*

ComponentChemical FunctionRole in ADC ConjugationMolecular Attributes
Maleimide (Mal)Thiol-reactive groupCovalent attachment to antibody cysteine residuesForms stable thioether bonds
PEG4 SpacerTetraethylene glycol chainEnhances solubility, reduces aggregation, extends half-lifeHydrophilic polymer (4 ethylene oxide units)
Val-Cit DipeptideProtease-cleavable sequenceLysosomal cleavage by cathepsin BCitrulline ureido group enhances stability
PAB MoietySelf-immolative spacer1,6-elimination after cleavage releases payloadEnables traceless drug release
PNP CarbonateActivated carbonate with leaving groupForms carbamate bonds with amine-containing payloadsp-Nitrophenol acts as efficient leaving gp

The SMILES notation comprehensively represents the molecular connectivity: CC(C)[C@@H](C(N[C@H](C(NC1=CC=C(COC(OC2=CC=C([N+]([O-])=O)C=C2)=O)CCCNC(N)=O)=O)NC(CCOCCOCCOCCOCCN3C(C=CC3=O)=O)=O, confirming the stereochemistry at chiral centers (L-valine and L-citrulline) and spatial arrangement of functional groups [1] [7].

Historical Development of Cleavable ADC Linkers

The evolution of cleavable ADC linkers represents a paradigm shift in targeted cancer therapy, with Mal-PEG4-Val-Cit-PAB-PNP emerging as a sophisticated solution to early limitations in conjugate stability and payload release efficiency. Initial linker designs relied on simple acid-labile bonds (e.g., hydrazones), which exhibited premature cleavage in systemic circulation due to physiological pH variations. These first-generation linkers suffered from insufficient stability, leading to off-target toxicity and narrow therapeutic windows [2] [8].

The introduction of peptide-based linkers in the 1990s marked a significant advancement by leveraging intracellular enzymatic activity for site-specific drug release. Early dipeptides like Phe-Lys showed promise but demonstrated variable cleavage kinetics across tumor types. The Val-Cit motif emerged as a superior alternative due to its enhanced selectivity for cathepsin B—a cysteine protease overexpressed in malignant tissue lysosomes. This innovation significantly reduced off-target activation while maintaining efficient intracellular drug release [2] [6].

Concurrently, the development of self-immolative spacers addressed the challenge of payload versatility. The para-aminobenzyl (PAB) group, introduced in the early 2000s, enabled a "traceless release" mechanism where enzymatic cleavage triggers spontaneous decomposition, freeing the payload without residual linker fragments. This advancement proved particularly valuable for sterically constrained payloads like auristatins, which require complete dissociation for optimal cytotoxicity [4] [6].

The integration of PEG spacers represented the third critical innovation. Early ADCs suffered from aggregation and rapid clearance due to hydrophobic interactions between payload molecules. Incorporating polyethylene glycol chains between the antibody and cleavage site dramatically improved conjugate solubility and pharmacokinetics. The PEG4 length (approximately 16 atoms) was optimized to balance steric flexibility with efficient protease access to the cleavage site. This innovation significantly extended plasma half-life while reducing immunogenicity [1] [3].

Mal-PEG4-Val-Cit-PAB-PNP embodies the convergence of these three innovations: enzymatic cleavage specificity (Val-Cit), traceless release (PAB), and enhanced biocompatibility (PEG4). Its PNP carbonate represents a further refinement in payload conjugation efficiency, providing near-quantitative yields with amine-containing cytotoxins under mild conditions—a significant improvement over earlier carboxylate-NHS ester chemistry [6] [10].

Role of PEGylation in Enhancing Biocompatibility and Solubility

PEGylation—the covalent attachment of polyethylene glycol polymers—fundamentally alters the physicochemical behavior of bioconjugates. In Mal-PEG4-Val-Cit-PAB-PNP, the tetraethylene glycol spacer (PEG4) serves multiple critical functions that collectively enhance ADC performance [3] [5] [8].

Solubility Enhancement: The PEG4 chain dramatically increases hydrophilicity due to its ether oxygen atoms forming hydrogen bonds with water molecules. This creates a hydration shell around the conjugate, preventing aggregation of hydrophobic payloads (e.g., tubulin inhibitors). Studies demonstrate that ADCs incorporating PEG4 spacers maintain solubility >125 mg/mL in DMSO and remain stable in aqueous buffers at concentrations up to 10 mM, significantly exceeding non-PEGylated analogs [1] [4]. This property is crucial for ADC formulation and administration.

Pharmacokinetic Modulation: The PEG4 spacer creates a steric barrier that shields the conjugate from rapid renal clearance (molecular weight cut-off ~30 kDa) and reduces recognition by the reticuloendothelial system (RES). By increasing the hydrodynamic radius without substantially increasing molecular weight, PEG4 extends plasma half-life while maintaining efficient tumor penetration. Additionally, the "stealth" properties minimize opsonization and phagocytosis, reducing clearance by macrophages and monocytes. This results in higher tumor accumulation through enhanced permeability and retention (EPR) effects [3] [5] [8].

Conformational Advantages: The flexibility of the PEG4 chain optimizes spatial separation between the antibody and payload. This reduces steric hindrance during antigen binding while ensuring the Val-Cit cleavage site remains accessible to lysosomal proteases. The 17-atom distance from maleimide to Val-Cit (approximately 25 Å) provides an ideal balance—sufficient separation to prevent antibody interference with protease access, yet compact enough to avoid entropic penalties during cellular internalization [1] [4].

Immunogenicity Reduction: PEGylation masks potential epitopes on both antibody and payload components, reducing recognition by the immune system. This is particularly important for ADCs containing non-humanized antibodies or highly immunogenic payloads. The dense hydration shell formed by PEG4 sterically blocks immunoglobulin binding, significantly lowering the incidence of anti-drug antibodies that could accelerate clearance or cause hypersensitivity reactions [5] [8].

Table 2: Impact of PEGylation Attributes on ADC Performance [3] [5] [8]*

PEG AttributeImpact on BiocompatibilityConsequence for ADC FunctionMolecular Basis
Hydration CapacityForms dense water shell around conjugatePrevents aggregation, reduces nonspecific protein bindingHydrogen bonding via ether oxygen atoms
Chain FlexibilityAdjustable distance between antibody and payloadOptimizes protease access to cleavage siteFree rotation around C-O bonds
Molecular Weight (PEG4)Optimal size for renal filtration avoidanceExtends plasma half-life without excessive viscosity~800 Da segment increases hydrodynamic radius
Amphiphilic NatureCompatible with aqueous and hydrophobic interfacesFacilitates cell membrane approach and internalizationEthylene backbone with polar oxygen atoms
Chemical InertnessMinimizes unwanted interactionsMaintains payload stability during circulationLack of reactive functional groups

The molecular weight selection of PEG4 (~800 Da) represents a deliberate optimization—sufficient to confer beneficial properties while avoiding the potential for accelerated blood clearance (ABC phenomenon) observed with higher molecular weight PEGs (>20 kDa). This phenomenon, mediated by anti-PEG antibodies, can paradoxically increase clearance upon repeated dosing. The shorter PEG4 chain minimizes this risk while still providing substantial solubility and pharmacokinetic benefits [5] [8]. These attributes collectively establish Mal-PEG4-Val-Cit-PAB-PNP as a versatile linker capable of maintaining conjugate integrity during circulation while enabling efficient intracellular drug release—a cornerstone of modern ADC design.

Properties

CAS Number

2112738-09-5

Product Name

Mal-PEG4-Val-Cit-PAB-PNP

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Molecular Formula

C40H53N7O15

Molecular Weight

871.9

InChI

InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53)/t32-,36-/m0/s1

InChI Key

ZEPYLTPLLQQBNX-IKYOIFQTSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O

Solubility

Soluble in DMSO

Synonyms

Mal-PEG4-Val-Cit-PAB-PNP

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.